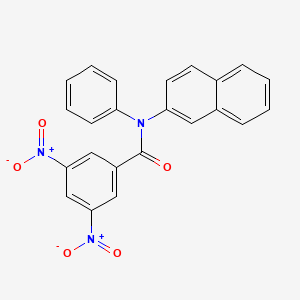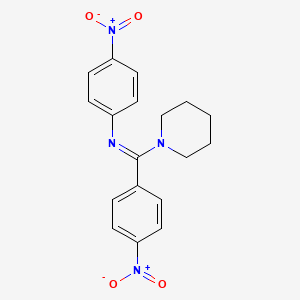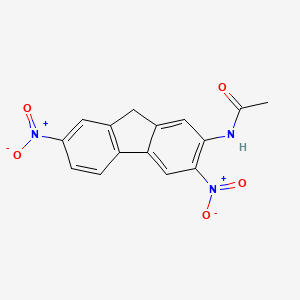![molecular formula C22H17ClN4O B11965919 2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 2-(3-Chloroanilino)pyrido[1,2-a]pyrimidin-4-one and benzaldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: 2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions.
-
Step 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
- Reactants: 2-aminopyridine and an appropriate aldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: Pyrido[1,2-a]pyrimidin-4-one.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylimino methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one has been extensively studied for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. This compound has shown significant inhibitory activity against CDK1 and CDK2, making it a potential candidate for anticancer drug development .
Additionally, the compound has been investigated for its antibacterial and antifungal properties. It has demonstrated moderate activity against various bacterial and fungal strains, suggesting its potential use in antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and CDK2, which are key regulators of the G1/S and G2/M phases of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: A well-known CDK inhibitor with a purine core structure.
Olomoucine: Another CDK inhibitor with a similar mechanism of action.
Purvalanol: A potent CDK inhibitor with a different core structure but similar inhibitory activity.
Uniqueness
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core, which provides distinct binding properties and selectivity towards CDKs compared to other inhibitors like roscovitine and olomoucine . Its structural modifications, such as the 3-chloroanilino and phenylimino methyl groups, enhance its inhibitory activity and specificity .
Properties
Molecular Formula |
C22H17ClN4O |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-(3-chloroanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN4O/c1-15-7-6-12-27-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(27)28)14-24-17-9-3-2-4-10-17/h2-14,25H,1H3 |
InChI Key |
WGRNDRDFHYJIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)
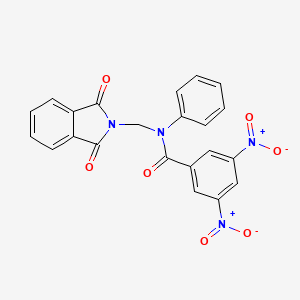
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)
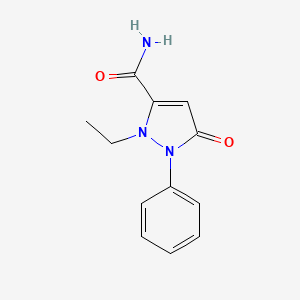
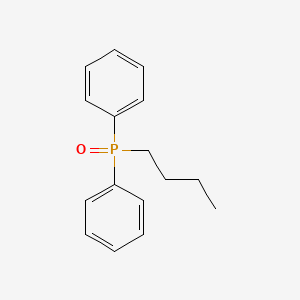

![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
